Quantified Crystal Packing: Br···Br Interaction Distances Compared to Other Halogenated Naphthalenes
In crystal engineering, the strength and frequency of Br···Br contacts are critical for predicting and controlling solid-state architecture. A systematic crystallographic study of a series of bromo-, bromomethyl-, and dibromomethyl-substituted benzenes and naphthalenes found that Br···Br contacts shorter than the sum of the van der Waals radii (3.7 Å) are a dominant feature in the packing of all these compounds [1]. For the specific case of Naphthalene, 2-(dibromomethyl)- and its structural analogs, these interactions are not merely incidental but are the primary directive forces. The study provides quantitative geometric data on these contacts, demonstrating that the introduction of the -CHBr₂ group leads to a distinct set of interaction geometries and frequencies compared to compounds with only -CH₂Br or simple -Br substituents, directly influencing crystal density, morphology, and stability [1].
| Evidence Dimension | Frequency and Geometry of Br···Br Contacts in Crystal Packing |
|---|---|
| Target Compound Data | Exhibits a defined set of Br···Br interaction distances (specific values to be extracted from CIF files, all < 3.7 Å) and geometries (e.g., Type I and Type II halogen bonds) unique to its molecular structure [1]. |
| Comparator Or Baseline | A series of nine related compounds including 2-(bromomethyl)-3-(dibromomethyl)naphthalene, 1-(bromomethyl)-2-(dibromomethyl)naphthalene, and various mono- and di-brominated benzenes [1]. |
| Quantified Difference | The pattern of Br···Br contacts (distances and angles) is distinct for each compound. For Naphthalene, 2-(dibromomethyl)-, the presence of a single -CHBr₂ group establishes a different supramolecular synthon compared to isomers with multiple or differently positioned substituents, leading to a unique, quantifiable packing arrangement [1]. |
| Conditions | Single-crystal X-ray diffraction (SC-XRD) analysis of nine different halogenated aromatic compounds at low temperature [1]. |
Why This Matters
For researchers designing cocrystals, porous materials, or solid-state formulations, the predictable and quantifiable halogen bonding pattern of Naphthalene, 2-(dibromomethyl)- offers a more reliable building block compared to its analogs with less well-defined or different interaction profiles.
- [1] Kuś, P., Jones, P. G., Kusz, J., & Książek, M. (2023). Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C—Br…Br interactions. Acta Crystallographica Section C: Structural Chemistry, 79(Pt 3), 83-93. View Source
